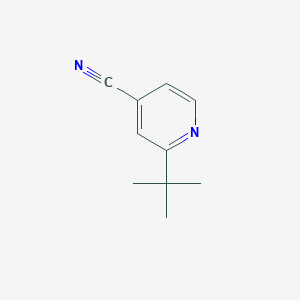

2-Tert-butylpyridine-4-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butylpyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-10(2,3)9-6-8(7-11)4-5-12-9/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJAKCVBSWSUUHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=CC(=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Tert-butylpyridine-4-carbonitrile: Synthesis, Properties, and Potential Applications in Medicinal Chemistry

This guide provides a comprehensive technical overview of 2-tert-butylpyridine-4-carbonitrile, a heterocyclic compound with significant potential in the fields of organic synthesis and drug discovery. By dissecting its structural attributes, this document offers insights into its physicochemical properties, spectroscopic signature, reactivity, and prospective applications. This whitepaper is intended for researchers, medicinal chemists, and professionals in drug development seeking to leverage the unique characteristics of this substituted pyridine scaffold.

Introduction: The Strategic Value of Substituted Pyridines

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its prevalence is attributed to its ability to engage in hydrogen bonding through the nitrogen atom, its metabolic stability, and the versatility with which it can be functionalized to modulate pharmacokinetic and pharmacodynamic properties.[3] The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's size, shape, and electronic distribution, which are critical for target-specific interactions.

This compound incorporates two key functional groups that impart distinct and valuable properties. The tert-butyl group at the 2-position introduces significant steric bulk, which can influence the molecule's conformation and shield the pyridine nitrogen from certain interactions.[4] The carbonitrile group at the 4-position is a versatile functional handle and a potent electron-withdrawing group, which modulates the electronic properties of the pyridine ring. This unique combination of steric and electronic features makes this compound a compelling building block for the synthesis of novel therapeutic agents.

Physicochemical and Spectroscopic Profile

Predicted Physicochemical Properties

| Property | Predicted Value | Rationale and References |

| Molecular Formula | C₁₀H₁₂N₂ | |

| Molecular Weight | 160.22 g/mol | |

| Appearance | Colorless to pale yellow solid or liquid | Based on the appearance of 4-cyanopyridine (white crystalline powder) and 2-tert-butylpyridine (liquid).[5][6] |

| Boiling Point | > 200 °C | Higher than 4-cyanopyridine (196 °C) due to increased molecular weight.[5] |

| Melting Point | 60-80 °C | Likely a low-melting solid, influenced by the crystalline nature of 4-cyanopyridine (76-79 °C).[7] |

| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, MeOH). Limited solubility in water. | The hydrophobic tert-butyl group will reduce aqueous solubility compared to 4-cyanopyridine. |

| pKa (of conjugate acid) | ~3.5 - 4.5 | The electron-withdrawing nitrile group will decrease the basicity of the pyridine nitrogen compared to pyridine (pKa ~5.2). The 2-tert-butyl group may also slightly decrease basicity due to steric hindrance to protonation.[4] |

Predicted Spectroscopic Data

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the tert-butyl group.

-

Aromatic Protons: Three signals in the aromatic region (δ 7.0-9.0 ppm).

-

One doublet for the proton at C5.

-

One singlet (or very narrow doublet) for the proton at C3.

-

One doublet for the proton at C6.

-

-

Tert-butyl Protons: A sharp singlet around δ 1.3-1.5 ppm, integrating to 9 protons.

2.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by signals for the pyridine ring carbons, the nitrile carbon, and the carbons of the tert-butyl group.

-

Pyridine Ring Carbons: Five distinct signals in the aromatic region (δ 120-160 ppm). The carbon attached to the nitrile group (C4) will be significantly deshielded.

-

Nitrile Carbon: A signal in the region of δ 115-120 ppm.

-

Tert-butyl Carbons: Two signals, one for the quaternary carbon and one for the three methyl carbons.

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum will provide clear evidence for the key functional groups.

-

C≡N Stretch: A sharp, strong absorption band around 2230-2240 cm⁻¹.

-

C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Bands just below 3000 cm⁻¹.

-

C=C and C=N Ring Vibrations: Multiple bands in the 1400-1600 cm⁻¹ region.

2.2.4. Mass Spectrometry

-

Molecular Ion (M⁺): A prominent peak at m/z = 160.

-

Fragmentation: A significant fragment at m/z = 145, corresponding to the loss of a methyl group ([M-15]⁺). Another possible fragmentation is the loss of the entire tert-butyl group.

Synthesis and Reactivity

Proposed Synthetic Route

A plausible and efficient synthesis of this compound can be envisioned starting from 2-tert-butylpyridine. The following multi-step protocol is based on established methods for the functionalization of pyridine rings.

Figure 1: Proposed synthetic workflow for this compound.

Step-by-Step Protocol:

-

N-Oxidation of 2-tert-Butylpyridine:

-

Dissolve 2-tert-butylpyridine in a suitable solvent such as dichloromethane (DCM) or acetic acid.

-

Add an oxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid, portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Work up the reaction by washing with a basic aqueous solution (e.g., sodium bicarbonate) to remove acidic byproducts.

-

Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-tert-butylpyridine N-oxide.

-

-

Cyanation of 2-tert-Butylpyridine N-oxide:

-

This reaction is a variation of the Reissert-Henze reaction.

-

Dissolve the 2-tert-butylpyridine N-oxide in an aprotic solvent like acetonitrile.

-

Add dimethylcarbamoyl chloride to activate the N-oxide.

-

Add a cyanide source, such as potassium cyanide or trimethylsilyl cyanide.

-

Heat the reaction mixture to reflux and monitor for completion.[8]

-

After completion, cool the reaction, quench with water, and extract the product with an organic solvent.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Chemical Reactivity

The reactivity of this compound is dictated by the interplay of its functional groups.

Figure 2: Potential chemical transformations of this compound.

-

Reactions at the Nitrile Group: The cyano group is a versatile functional handle.

-

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid (2-tert-butylpyridine-4-carboxylic acid).

-

Reduction: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

-

Addition Reactions: Organometallic reagents can add to the nitrile to form ketones after hydrolysis.

-

-

Reactivity of the Pyridine Nitrogen: The lone pair on the pyridine nitrogen is basic and nucleophilic. However, the adjacent tert-butyl group provides significant steric hindrance, which will likely reduce its reactivity towards bulky electrophiles.[4][9] It may still react with smaller electrophiles like protons or methyl iodide.

-

Aromatic Substitution:

-

Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally electron-deficient and thus deactivated towards EAS. The strong electron-withdrawing effect of the 4-cyano group will further deactivate the ring. If forced, substitution would likely occur at the 3- or 5-position.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitrile group activates the ring towards SNAr, particularly at the 3- and 5-positions if a suitable leaving group is present.

-

Potential Applications in Drug Discovery and Development

Substituted pyridines are integral to a wide array of therapeutic agents, acting as anticancer, anti-inflammatory, and antimicrobial agents, among others.[1] The unique structural features of this compound make it an attractive scaffold for several applications in drug design.

-

Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors. The nitrile group can act as a hydrogen bond acceptor, while the tert-butyl group can occupy hydrophobic pockets in the ATP-binding site of kinases.

-

GPCR Ligands: The lipophilic tert-butyl group can enhance membrane permeability and interactions with hydrophobic regions of G-protein coupled receptors. The nitrile can be a key interaction point or be further elaborated to introduce other functionalities.

-

Metabolic Stability: The tert-butyl group can block potential sites of metabolism on the pyridine ring, thereby increasing the metabolic stability and half-life of a drug candidate.

-

Fragment-Based Drug Discovery (FBDD): this compound can serve as a valuable fragment for screening against various biological targets. Its rigidity and well-defined vector for chemical elaboration make it an ideal starting point for fragment-to-lead campaigns.

Safety and Handling

While a specific safety data sheet for this compound is not available, precautions should be taken based on the properties of related compounds such as 4-cyanopyridine.[7] It should be handled in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses, lab coat) should be worn. It is likely to be harmful if swallowed, in contact with skin, or if inhaled.

Conclusion

This compound is a promising, yet underexplored, building block for organic synthesis and medicinal chemistry. Its unique combination of a sterically demanding tert-butyl group and an electron-withdrawing, synthetically versatile nitrile group on a pyridine core offers a compelling platform for the design of novel molecules with tailored properties. The predictive data and proposed synthetic and reactivity pathways outlined in this guide provide a solid foundation for researchers to begin exploring the potential of this intriguing compound in their drug discovery and development programs.

References

-

Role of pyridines as enzyme inhibitors in medicinal chemistry. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2024, January 6). ACS Omega. Retrieved January 8, 2026, from [Link]

-

Exploring 4-Cyanopyridine: Properties, Applications, and Manufacturing. (n.d.). LookChem. Retrieved January 8, 2026, from [Link]

-

Metal-Free Synthesis of C-4 Substituted Pyridine Derivatives Using Pyridine-boryl Radicals via a Radical Addition/Coupling Mechanism: A Combined Computational and Experimental Study. (2017). Journal of the American Chemical Society. Retrieved January 8, 2026, from [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). PubMed Central. Retrieved January 8, 2026, from [Link]

-

Visible-Light-Mediated Three-Component Minisci-Type Reaction of 4-Cyanopyridines. (2023, September 13). Organic Letters. Retrieved January 8, 2026, from [Link]

-

2-tert-Butylpyridine. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. (n.d.). Pharmaguideline. Retrieved January 8, 2026, from [Link]

-

2-tert-Butylpyridine. (n.d.). NIST WebBook. Retrieved January 8, 2026, from [Link]

-

Basicity of pyridine and 2,6-di-tert-butylpyridine. (2023, December 26). Chemistry Stack Exchange. Retrieved January 8, 2026, from [Link]

-

The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and. (n.d.). J-STAGE. Retrieved January 8, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. lifechemicals.com [lifechemicals.com]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. innospk.com [innospk.com]

- 6. 2-tert-Butylpyridine | C9H13N | CID 138630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Cyanopyridine | 100-48-1 [chemicalbook.com]

- 8. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-Depth Technical Guide to 4-tert-Butylpyridine-2-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery

For the Attention of Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds and functional groups is paramount to achieving desired pharmacological profiles. The pyridine ring, a cornerstone heterocycle, and the nitrile group, a versatile pharmacophore, are frequently combined to create valuable building blocks for drug discovery. This guide provides a comprehensive technical overview of 4-tert-butylpyridine-2-carbonitrile (also known as 4-tert-butylpicolinonitrile), a substituted cyanopyridine of increasing interest.

While the initial inquiry concerned the isomeric 2-tert-butylpyridine-4-carbonitrile, publicly available technical data for that specific structure is limited. Consequently, this in-depth guide will focus on the well-documented and commercially available isomer, 4-tert-butylpyridine-2-carbonitrile (CAS No: 42205-73-2) , for which a wealth of scientific literature and application data exists. We will delve into its synthesis, explore the mechanistic rationale behind its formation, detail its physicochemical properties, and illuminate its role as a strategic intermediate in the development of novel therapeutics.

Compound Identification and Physicochemical Properties

4-tert-Butylpyridine-2-carbonitrile is a pyridine derivative where the bulky tert-butyl group at the 4-position offers significant steric hindrance and increased lipophilicity, while the nitrile group at the 2-position serves as a key site for chemical modification and a potential hydrogen bond acceptor.[1] These structural features impart specific properties that are highly valuable in drug design.

| Property | Value | Reference(s) |

| CAS Number | 42205-73-2 | [2] |

| Molecular Formula | C₁₀H₁₂N₂ | [2] |

| Molecular Weight | 160.22 g/mol | [2] |

| IUPAC Name | 4-(tert-butyl)pyridine-2-carbonitrile | [3] |

| Synonyms | 4-tert-butylpicolinonitrile, 4-(t-Butyl)picolinonitrile | [2][4] |

| Appearance | White to off-white solid or crystalline powder | |

| Purity | Typically ≥95-98% | [2] |

Note: Physical properties such as melting point, boiling point, and solubility are not consistently reported across public domains and should be confirmed by consulting the specific supplier's certificate of analysis.

Synthesis and Mechanistic Considerations

The synthesis of cyanopyridines, including 4-tert-butylpyridine-2-carbonitrile, is a well-established area of organic chemistry. Modern methods often rely on transition-metal-catalyzed cross-coupling reactions, which offer high efficiency and functional group tolerance.[3]

Common Synthetic Pathways

The introduction of a cyano group onto a pyridine ring can be achieved through several strategic approaches:

-

From Halopyridines (e.g., Palladium- or Nickel-Catalyzed Cyanation): This is one of the most prevalent methods, involving the reaction of a 2-halo-4-tert-butylpyridine with a cyanide source (e.g., KCN, NaCN, Zn(CN)₂, or K₄[Fe(CN)₆]) in the presence of a palladium or nickel catalyst.[4][5] The choice of catalyst, ligand, and cyanide source is crucial to avoid catalyst deactivation and achieve high yields.[3] The use of less toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) is gaining traction for improved safety and scalability.[4]

The diagram below illustrates a generalized palladium-catalyzed cyanation pathway, a cornerstone of modern synthetic chemistry for accessing aryl nitriles.

Figure 1: Generalized Palladium-Catalyzed Cyanation Workflow.

Causality Behind Experimental Choices: The selection of a phosphine-based ligand (L_n) is critical; bulky, electron-rich ligands often accelerate the rate-determining reductive elimination step and stabilize the active Pd(0) species.[5] The choice between cyanide sources like Zn(CN)₂ and K₄[Fe(CN)₆] is often dictated by a balance of reactivity, toxicity, and solubility.[4] Aqueous or biphasic solvent systems can be employed to manage the solubility of inorganic cyanide salts.[4][5]

Detailed Experimental Protocol: Nickel-Catalyzed Cyanation

The following protocol is a representative example adapted from methodologies for the nickel-catalyzed cyanation of aryl halides, which offers a more cost-effective and sustainable alternative to palladium.[4]

Objective: To synthesize 4-tert-butylpyridine-2-carbonitrile from 2-bromo-4-tert-butylpyridine.

Materials:

-

2-bromo-4-tert-butylpyridine

-

Potassium ferrocyanide (K₄[Fe(CN)₆])

-

Nickel(II) chloride (NiCl₂)

-

Josiphos-type ligand (e.g., (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine)

-

Tetrabutylammonium hydrogen sulfate (TBAHS)

-

Toluene

-

Deionized water

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add NiCl₂ (2.5 mol%), the Josiphos ligand (5 mol%), and K₄[Fe(CN)₆] (0.5 equivalents).

-

Reagent Addition: Add 2-bromo-4-tert-butylpyridine (1.0 equivalent) and TBAHS (10 mol%).

-

Solvent Addition: Add degassed toluene and degassed deionized water to create a biphasic system (e.g., a 2:1 ratio).

-

Reaction Execution: Seal the flask and heat the mixture to 100-120 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Isolation: Purify the crude product by flash column chromatography on silica gel to yield the pure 4-tert-butylpyridine-2-carbonitrile.

Self-Validating System: The success of this protocol is validated by characterization of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry, which should match the data for the expected product and confirm the absence of starting material and major impurities. The purity can be definitively assessed by HPLC.

Applications in Drug Discovery and Medicinal Chemistry

The nitrile group is a unique functional group in medicinal chemistry, often referred to as a "chameleon" pharmacophore.[1] It can act as a hydrogen bond acceptor, a bioisostere for a carbonyl group or a terminal alkyne, and can participate in dipole-dipole interactions. Its incorporation into a molecule can enhance binding affinity, improve metabolic stability, and modulate physicochemical properties like solubility and membrane permeability.[1]

The 4-tert-butylpyridine-2-carbonitrile scaffold combines these advantages with the features of the pyridine ring, a privileged structure in numerous approved drugs, and the bulky tert-butyl group, which can provide steric shielding and probe hydrophobic pockets in target proteins.

While specific drugs containing the 4-tert-butylpyridine-2-carbonitrile core are not yet on the market, this scaffold is a valuable intermediate for synthesizing more complex molecules. For instance, substituted picolinonitriles are key components in the development of various classes of therapeutic agents, including:

-

Kinase Inhibitors: The pyridine scaffold is a well-known hinge-binding motif in many kinase inhibitors. The nitrile group can be positioned to interact with key residues in the active site.

-

Enzyme Inhibitors: The nitrile group can act as a warhead for covalent inhibitors or as a key interacting group in non-covalent inhibitors, such as for cathepsins or aromatase.[1]

-

GPCR Modulators: The pyridine ring is a common feature in ligands for G-protein coupled receptors. The substituents at the 2- and 4-positions can be tailored to achieve desired selectivity and potency.

The true value of 4-tert-butylpyridine-2-carbonitrile for drug development professionals lies in its utility as a starting material. The nitrile group can be readily transformed into other functional groups, such as:

-

Amines: via reduction.

-

Carboxylic acids or amides: via hydrolysis.

-

Tetrazoles: via reaction with azides, serving as a bioisostere for a carboxylic acid with improved metabolic stability and cell permeability.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. 4-tert-Butylpyridine-2-carbonitrile requires careful handling due to its potential hazards.

Hazard Identification:

-

Skin Irritation: Causes skin irritation (H315).[3]

-

Eye Irritation: Causes serious eye irritation (H319).[3]

-

Respiratory Irritation: May cause respiratory irritation (H335).[3]

Precautionary Measures:

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[3] Avoid breathing dust, fumes, or vapors.[3]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles or face shield).[3]

-

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents and strong acids.[3][7]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.[3]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]

-

Inhalation: Move person to fresh air and keep comfortable for breathing.[3]

-

If any irritation persists or if you feel unwell, seek medical advice/attention. [3]

-

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

4-tert-Butylpyridine-2-carbonitrile is a valuable and versatile building block for chemical synthesis and drug discovery. Its unique combination of a sterically hindered pyridine core and a chemically reactive nitrile group provides a platform for developing novel molecules with tailored pharmacological properties. The well-established synthetic routes, particularly modern catalytic cyanation methods, make it an accessible intermediate for research and development programs. By understanding its properties, synthesis, and potential applications, researchers can effectively leverage this compound to advance the frontiers of medicinal chemistry.

References

-

Aobchem (n.d.). 4-tert-butylpicolinonitrile. Retrieved January 8, 2026, from [Link]

-

Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]

-

MySkinRecipes (n.d.). 4-(tert-Butyl)picolinonitrile. Retrieved January 8, 2026, from [Link]

-

Nabis MRO (n.d.). 4-(tert-Butyl)picolino nitrile. Retrieved January 8, 2026, from [Link]

-

Ningbo Innopharmchem Co., Ltd. (n.d.). The Crucial Role of 4-tert-Butylpyridine in Modern Organic Synthesis. Retrieved January 8, 2026, from [Link]

-

Preshlock, S. M., et al. (2016). Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K₄[Fe(CN)₆]. Organic Letters, 18(15), 3948–3951. [Link]

-

Sakai, N., et al. (2007). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Potassium Cyanide. Heterocycles, 71(2), 431. [Link]

-

Suzhou Aobai Pharmaceutical Co., Ltd. (n.d.). 4-tert-butylpicolinonitrile. Retrieved January 8, 2026, from [Link]

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

Sources

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-tert-Butylpyridine | C9H13N | CID 19878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Molecular Structure of 2-Tert-butylpyridine-4-carbonitrile

This guide offers a comprehensive technical overview of 2-tert-butylpyridine-4-carbonitrile, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document elucidates the molecule's structural characteristics, proposes a viable synthetic pathway, and outlines detailed protocols for its characterization. By integrating established chemical principles with data from analogous structures, this guide provides a robust framework for understanding and utilizing this compound in research and development endeavors.

Molecular Structure and Physicochemical Properties

This compound is a substituted pyridine derivative characterized by a tert-butyl group at the 2-position and a nitrile functional group at the 4-position. This unique arrangement of bulky and electron-withdrawing substituents imparts specific steric and electronic properties to the molecule, influencing its reactivity, potential for intermolecular interactions, and utility as a scaffold in the design of novel chemical entities.

The molecular formula for this compound is C₁₀H₁₂N₂. The structure combines the aromaticity of the pyridine ring with the steric hindrance of the tert-butyl group and the electron-withdrawing nature of the nitrile group. The tert-butyl group, positioned ortho to the ring nitrogen, can sterically shield the nitrogen's lone pair, potentially modulating its basicity and nucleophilicity compared to unhindered pyridines. The nitrile group at the para-position significantly influences the electronic distribution within the aromatic ring, withdrawing electron density and making the ring more susceptible to nucleophilic attack.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source/Method |

| Molecular Weight | 160.22 g/mol | Calculation |

| XLogP3 | ~2.8 | Estimation based on analogs |

| Hydrogen Bond Acceptors | 2 (Pyridine N, Nitrile N) | Structural Analysis |

| Hydrogen Bond Donors | 0 | Structural Analysis |

| Rotatable Bond Count | 1 | Structural Analysis |

Note: Experimental data for this specific molecule is limited. These properties are predicted based on its structure and data from analogous compounds.

Proposed Synthesis and Mechanistic Rationale

A logical precursor for this synthesis is 2-tert-butyl-4-chloropyridine. The synthesis would proceed via a nucleophilic substitution reaction where the chloride is displaced by a cyanide anion, catalyzed by a palladium complex.

Proposed Synthetic Workflow

The proposed synthesis involves a two-step process: the preparation of the 2-tert-butyl-4-chloropyridine intermediate, followed by the palladium-catalyzed cyanation to yield the final product.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Palladium-Catalyzed Cyanation

This protocol is adapted from established procedures for the cyanation of halopyridines.

Materials:

-

2-tert-butyl-4-chloropyridine

-

Zinc cyanide (Zn(CN)₂)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere of nitrogen or argon, combine 2-tert-butyl-4-chloropyridine (1 equivalent), zinc cyanide (0.6 equivalents), Pd₂(dba)₃ (0.02 equivalents), and dppf (0.04 equivalents).

-

Solvent Addition: Add anhydrous DMF to the flask via syringe. The typical concentration is 0.1-0.5 M with respect to the starting halide.

-

Reaction Conditions: Stir the reaction mixture at a temperature ranging from 80°C to 120°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent such as ethyl acetate and wash with aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Causality of Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents its degradation and ensures catalytic activity.

-

Anhydrous Solvent: Water can interfere with the catalytic cycle and lead to side reactions. Anhydrous DMF is a suitable polar aprotic solvent that dissolves the reactants and facilitates the reaction.

-

Ligand (dppf): The dppf ligand is crucial for the stability and reactivity of the palladium catalyst, facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.

-

Cyanide Source (Zn(CN)₂): Zinc cyanide is often preferred over other cyanide sources like KCN or NaCN due to its lower toxicity and better solubility in organic solvents.

Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the tert-butyl group and the pyridine ring.

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| C(CH₃)₃ | ~1.4 | Singlet | 9H |

| H-3 | ~7.5 | Doublet | 1H |

| H-5 | ~7.7 | Doublet | 1H |

| H-6 | ~8.6 | Singlet | 1H |

Note: These are estimated chemical shifts based on the analysis of similar structures. Actual values may vary.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C(CH₃)₃ | ~30 |

| C(CH₃)₃ | ~38 |

| C-4 (ipso-CN) | ~115 |

| CN | ~118 |

| C-3 | ~122 |

| C-5 | ~125 |

| C-6 | ~150 |

| C-2 | ~165 |

Note: These are estimated chemical shifts based on the analysis of similar structures. Actual values may vary.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present in the molecule. The most characteristic absorption band for this compound is expected to be from the nitrile (C≡N) stretch.

-

Nitrile (C≡N) stretch: A sharp, strong absorption band is expected in the region of 2220-2240 cm⁻¹.

-

C-H stretches (tert-butyl): Strong absorptions around 2960-2870 cm⁻¹.

-

Aromatic C=C and C=N stretches: Multiple bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For this compound (C₁₀H₁₂N₂), the expected molecular ion peak [M]⁺ would be at m/z = 160.22. A prominent fragment ion is expected at m/z = 145, corresponding to the loss of a methyl group ([M-15]⁺).

Potential Applications in Research and Drug Development

Substituted pyridines are a cornerstone in medicinal chemistry, appearing in a wide array of approved drugs. The unique substitution pattern of this compound makes it an interesting scaffold for several reasons:

-

Modulation of Physicochemical Properties: The tert-butyl group can enhance metabolic stability by blocking potential sites of oxidation and can increase lipophilicity, which can be crucial for membrane permeability.

-

Vector for Bioisosteric Replacement: The nitrile group can act as a bioisostere for other functional groups, such as a carboxylate or a tetrazole, allowing for the fine-tuning of a molecule's properties to improve its pharmacokinetic and pharmacodynamic profile.

-

Scaffold for Library Synthesis: The reactivity of the nitrile group and the pyridine ring allows for further functionalization, making it a valuable building block for the synthesis of compound libraries for high-throughput screening.

The combination of a sterically demanding group and an electron-withdrawing group could lead to compounds with unique binding properties to biological targets.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. While specific toxicity data is not available, compounds containing the nitrile functional group should be handled with care due to the potential for the release of cyanide.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion

This compound represents a chemical entity with significant potential for applications in synthetic and medicinal chemistry. While direct experimental data for this molecule is sparse, this guide has provided a comprehensive overview of its molecular structure, a plausible and detailed synthetic protocol, and predicted characterization data based on sound chemical principles and evidence from related compounds. The structural features of this molecule, particularly the interplay between the bulky tert-butyl group and the electron-withdrawing nitrile, offer intriguing possibilities for its use as a scaffold in the design of novel molecules with tailored properties. It is our hope that this technical guide will serve as a valuable resource for researchers and professionals, stimulating further investigation into the chemistry and potential applications of this promising compound.

References

At the time of this writing, specific literature citations for the synthesis and characterization of this compound were not found. The protocols and data presented are based on established chemical principles and information from analogous compounds. Researchers should consult general organic chemistry literature and databases for foundational knowledge on the reactions and spectroscopic techniques described.

An In-Depth Technical Guide to the Synthesis of 2-Tert-butylpyridine-4-carbonitrile

Introduction

2-Tert-butylpyridine-4-carbonitrile is a substituted pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. The presence of the bulky tert-butyl group at the 2-position and the electronically versatile cyano group at the 4-position imparts unique steric and electronic properties to the molecule, making it a valuable building block in the synthesis of complex bioactive compounds and functional materials. This technical guide provides a comprehensive overview of a robust and scientifically sound synthetic pathway to this compound, intended for researchers, scientists, and professionals in drug development. The methodologies presented are grounded in established chemical principles and supported by literature precedents, ensuring both reliability and reproducibility.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of this compound suggests a strategy centered on the sequential introduction of the key functional groups onto the pyridine core. The disconnection of the carbon-cyanide bond reveals a halo-substituted pyridine as a key precursor. Specifically, a 2-tert-butyl-4-halopyridine would be an ideal intermediate, allowing for a subsequent nucleophilic aromatic substitution to install the nitrile functionality. This leads to the following retrosynthetic pathway:

Caption: Retrosynthetic analysis of this compound.

This strategic approach is advantageous due to the commercial availability and relatively low cost of the starting material, 4-tert-butylpyridine. Furthermore, the proposed transformations—directed ortho-metalation and nucleophilic aromatic substitution—are well-established and reliable reactions in heterocyclic chemistry.

Synthesis Pathway: From 4-Tert-butylpyridine to this compound

The synthesis of this compound is most effectively achieved through a two-step process commencing with 4-tert-butylpyridine. The initial step involves the regioselective chlorination at the 2-position to yield the key intermediate, 4-tert-butyl-2-chloropyridine. This is followed by a nucleophilic cyanation reaction to introduce the nitrile group at the 4-position, affording the final product.

Caption: Overall synthesis pathway for this compound.

Part 1: Synthesis of 4-Tert-butyl-2-chloropyridine

The regioselective introduction of a chlorine atom at the 2-position of 4-tert-butylpyridine is achieved through a directed ortho-metalation-chlorination sequence. The nitrogen atom of the pyridine ring directs the deprotonation to the adjacent C2 position.

Experimental Protocol:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with n-hexane.

-

Formation of the Lithiating Agent: N,N-Dimethylethanolamine is added to the n-hexane and the solution is cooled to -20 °C. n-Butyllithium (n-BuLi) is then added dropwise while maintaining the temperature at -20 °C. The mixture is stirred for 30 minutes at this temperature.

-

Deprotonation: 4-Tert-butylpyridine is added dropwise to the reaction mixture at -20 °C. The reaction is stirred for an additional hour at this temperature.

-

Chlorination: The reaction mixture is cooled to -70 °C. A solution of hexachloroethane in anhydrous tetrahydrofuran (THF) is then added dropwise.

-

Reaction Progression and Quenching: The reaction is allowed to slowly warm to 10 °C and stirred overnight. The reaction is then carefully quenched by pouring it into ice water.

-

Work-up and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4-tert-butyl-2-chloropyridine.

Causality Behind Experimental Choices:

-

Directed ortho-Metalation: The use of n-BuLi in the presence of N,N-dimethylethanolamine forms a lithium amide base which is directed by the pyridine nitrogen to selectively deprotonate the C2 position. This regioselectivity is crucial for the synthesis of the desired isomer.

-

Chlorinating Agent: Hexachloroethane serves as a mild and effective chlorine source for quenching the lithiated intermediate.

-

Temperature Control: The low temperatures are essential to maintain the stability of the organolithium intermediates and to control the reactivity of the reagents.

Quantitative Data Summary:

| Reactant/Reagent | Molar Equiv. | Role |

| 4-Tert-butylpyridine | 1.0 | Starting Material |

| n-Butyllithium (n-BuLi) | 4.0 | Lithiating Agent |

| N,N-Dimethylethanolamine | 2.0 | Directing Group |

| Hexachloroethane | 2.0 | Chlorine Source |

Note: The yields for this reaction are reported to be in the range of 60-86%.[1]

Part 2: Synthesis of this compound

The conversion of 4-tert-butyl-2-chloropyridine to the final product is accomplished via a nucleophilic aromatic substitution reaction using a cyanide salt. This type of reaction is facilitated by the electron-withdrawing nature of the pyridine ring nitrogen.

Experimental Protocol:

-

Reaction Setup: A round-bottom flask is charged with 4-tert-butyl-2-chloropyridine, sodium cyanide (NaCN), and a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

-

Reaction Conditions: The reaction mixture is heated with stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield this compound.

Causality Behind Experimental Choices:

-

Nucleophilic Cyanation: The chloride at the 2-position of the pyridine ring is a good leaving group, and the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack by the cyanide ion.

-

Solvent: A polar aprotic solvent like DMSO is used to dissolve the reactants and facilitate the nucleophilic substitution reaction.

-

Heat: The reaction is typically heated to overcome the activation energy barrier for the substitution.

Quantitative Data Summary:

| Reactant/Reagent | Molar Equiv. | Role |

| 4-Tert-butyl-2-chloropyridine | 1.0 | Substrate |

| Sodium Cyanide (NaCN) | 1.1 - 1.5 | Cyanide Source |

Note: While a specific yield for this reaction is not detailed in the immediate search results, cyanation of similar halopyridines generally proceeds in good to excellent yields.

Alternative Synthetic Strategies

While the presented pathway is robust, other synthetic strategies could be considered, each with its own set of advantages and challenges.

-

Sandmeyer Reaction: This approach would involve the synthesis of 4-amino-2-tert-butylpyridine, followed by diazotization and subsequent reaction with a copper(I) cyanide catalyst.[2][3] The synthesis of the amino-substituted precursor would be a critical step in this route.

-

Palladium-Catalyzed Cyanation: Modern cross-coupling methodologies offer an alternative to traditional nucleophilic substitution. A palladium-catalyzed cyanation of 4-tert-butyl-2-chloropyridine using a cyanide source like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) could be employed.[4][5] These methods often offer milder reaction conditions and broader functional group tolerance.

Conclusion

The synthesis of this compound is effectively achieved through a two-step sequence starting from 4-tert-butylpyridine. The key steps involve a highly regioselective directed ortho-chlorination to form 4-tert-butyl-2-chloropyridine, followed by a nucleophilic aromatic substitution with a cyanide source. This pathway is well-precedented and utilizes established synthetic methodologies, making it a reliable and scalable route for obtaining this valuable heterocyclic building block. The provided experimental guidelines, along with the rationale behind the chosen conditions, offer a solid foundation for researchers and drug development professionals to successfully synthesize this compound for their specific applications.

References

-

Neetha, M., Afsina, C. M. A., Aneeja, T., & Anilkumar, G. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 33683–33699. [Link]

- BenchChem. (n.d.). 4-(Tert-butyl)-2-chloropyridine|CAS 81167-60-4. Retrieved from a relevant chemical supplier website.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-(tert-Butyl)-2-chloropyridine: A Key Intermediate in Advanced Organic Synthesis. Retrieved from a relevant chemical supplier website.

- CN110041249A - A kind of preparation method of 4- tert-butyl -2- chloropyridine and 4 - Google Patents. (n.d.).

-

Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides. Angewandte Chemie International Edition, 52(40), 10035–10039. [Link]

- ChemicalBook. (n.d.). 4-TERT-BUTYLPYRIDINE synthesis. Retrieved from a relevant chemical supplier website.

- Sigma-Aldrich. (n.d.). 4-tert-Butyl-2-chloropyridine.

-

Katritzky, A. R., Scriven, E. F. V., Majumder, S., Tu, H., Vakulenko, A. V., Akhmedov, N. G., & Murugan, R. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(06), 993–997. [Link]

- Guidechem. (n.d.). How is 2-Amino-4-chloropyridine synthesized and what are its applications?.

- ResearchGate. (n.d.). Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles.

- SciSpace. (n.d.). Copper-free Sandmeyer.

-

Galli, C. (1988). Sandmeyer reactions. Part 6. A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation. Journal of the Chemical Society, Perkin Transactions 2, (5), 897–902. [Link]

- US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents. (n.d.).

- Wang, Z. (2010). Comprehensive organic name reactions and reagents. John Wiley & Sons.

- Chemistry Steps. (n.d.). Preparation of Nitriles.

- Suzhou Highfine Biotech. (n.d.). Synthesis of Nitrile. Retrieved from a relevant chemical synthesis website.

- Huo, Z., Kosugi, T., & Yamamoto, Y. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Potassium Cyanide. Acta Chimica Slovenica, 56(3), 659-663.

- Royal Society of Chemistry. (n.d.). ORGANIC CHEMISTRY.

- EP1746089B1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents. (n.d.).

- Chemguide. (n.d.). nucleophilic substitution - halogenoalkanes and cyanide ions.

-

Budén, M. E., & Movassaghi, M. (2012). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1523. [Link]

Sources

- 1. synarchive.com [synarchive.com]

- 2. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. gacariyalur.ac.in [gacariyalur.ac.in]

- 4. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]

- 5. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-Tert-butylpyridine-4-carbonitrile: A Predictive and Methodological Guide

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-tert-butylpyridine-4-carbonitrile, a molecule of interest in medicinal chemistry and materials science. In the absence of published experimental spectra for this specific compound, this document leverages established spectroscopic principles and data from analogous structures to offer a robust predictive analysis. This guide is intended for researchers, scientists, and drug development professionals, providing not only anticipated data but also detailed experimental protocols for its acquisition and interpretation.

Introduction

This compound is a substituted pyridine derivative featuring a bulky tert-butyl group at the 2-position and an electron-withdrawing nitrile group at the 4-position. These substituents are expected to significantly influence the electronic environment and, consequently, the spectroscopic properties of the pyridine ring. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of newly synthesized compounds in drug discovery and development pipelines. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule, providing a foundational dataset for researchers working with this or structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: A Window into the Proton Environment

Predicted Chemical Shifts and Coupling Constants: The ¹H NMR spectrum of this compound is expected to be relatively simple, displaying signals for the three aromatic protons and the nine equivalent protons of the tert-butyl group. The electron-withdrawing nature of the nitrile group at the 4-position will deshield the adjacent protons, shifting them downfield.

Rationale for Predictions: The predictions are based on the analysis of chemical shifts for related compounds such as 2-tert-butylpyridine and other substituted pyridines.[1][2] The bulky tert-butyl group at the 2-position will influence the local electronic environment, while the strongly electron-withdrawing cyano group at the 4-position will have a significant deshielding effect on the protons at positions 3 and 5.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | ~7.8 - 8.0 | Doublet of doublets (dd) | J₃,₅ ≈ 1.5 Hz, J₃,₆ ≈ 0.5 Hz |

| H-5 | ~7.6 - 7.8 | Doublet of doublets (dd) | J₅,₃ ≈ 1.5 Hz, J₅,₆ ≈ 5.0 Hz |

| H-6 | ~8.7 - 8.9 | Doublet (d) | J₆,₅ ≈ 5.0 Hz |

| -C(CH₃)₃ | ~1.3 - 1.5 | Singlet (s) | - |

Experimental Protocol for ¹H NMR Spectroscopy

A detailed and robust protocol is essential for acquiring high-quality, reproducible NMR data.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[3][4][5] The choice of solvent depends on the solubility of the compound. For a polar aprotic molecule like this, DMSO-d₆ can be an excellent choice.[6]

-

Cap the NMR tube and gently agitate to ensure complete dissolution of the sample.

-

-

Instrument Setup:

-

Use a spectrometer with a field strength of at least 400 MHz for optimal resolution.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal peak shape.

-

-

Data Acquisition:

-

Acquire the spectrum at a constant temperature, typically 25 °C.

-

Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

-

Process the data using Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO-d₆ at 2.50 ppm).[4]

-

Visualization of the ¹H NMR Workflow

Caption: Workflow for ¹³C NMR Spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted Characteristic Absorptions: The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile, tert-butyl, and substituted pyridine moieties.

Rationale for Predictions: The predictions are based on well-established correlation tables for IR spectroscopy and data from similar compounds. [7]The C≡N stretch is a particularly strong and sharp absorption that is highly diagnostic.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| C-H (aromatic) | 3000 - 3100 | Stretch |

| C-H (aliphatic, t-butyl) | 2850 - 3000 | Stretch |

| C≡N (nitrile) | 2220 - 2240 | Stretch |

| C=C, C=N (pyridine ring) | 1400 - 1600 | Stretch |

| C-H (t-butyl) | 1365 - 1395 | Bend |

Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR) FTIR spectroscopy is a common and convenient method for obtaining IR spectra of solid and liquid samples.

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Obtain a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum by pressing the sample firmly against the crystal to ensure good contact.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

Visualization of the IR Spectroscopy Workflow

Caption: Workflow for ATR-FTIR Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Predicted Molecular Ion and Fragmentation Pattern: Electron Ionization (EI) mass spectrometry is expected to produce a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₁₀H₁₂N₂), which is 160.22 g/mol . The fragmentation pattern will likely be dominated by the loss of a methyl group from the tert-butyl substituent, which is a common fragmentation pathway for t-butylated compounds. [8][9][10] Rationale for Predictions: The molecular formula C₁₀H₁₂N₂ gives a nominal molecular weight of 160. The fragmentation of alkylpyridines often involves cleavage of the alkyl group. [9][11]The loss of a methyl radical (15 Da) from the tert-butyl group to form a stable tertiary carbocation is a highly favorable process.

Table 4: Predicted Major Ions in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 160 | [M]⁺ (Molecular Ion) |

| 145 | [M - CH₃]⁺ |

| 118 | [M - C₃H₆]⁺ (loss of propene via McLafferty-type rearrangement) |

| 91 | [C₆H₅N]⁺ (pyridyl cation) |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or by injection into a gas chromatograph (GC-MS) for volatile samples.

-

-

Ionization:

-

Ionize the sample using electron ionization (EI) at a standard energy of 70 eV.

-

-

Mass Analysis:

-

Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

-

Detection:

-

Detect the ions and generate a mass spectrum, which is a plot of ion abundance versus m/z.

-

Visualization of the Predicted Mass Spectrometry Fragmentation

Caption: Predicted Fragmentation Pathway.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound, along with robust protocols for their experimental acquisition. By leveraging data from structurally similar molecules and fundamental spectroscopic principles, this guide offers a valuable resource for scientists engaged in the synthesis, characterization, and application of this and related pyridine derivatives. The presented data and methodologies are designed to ensure scientific integrity and provide a solid foundation for future experimental work.

References

-

CP Lab Safety. NMR Solvents. [Link]

-

International Journal of Research in Engineering and Science (IJRES). Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. (2022). [Link]

-

Journal of the Chemical Society B: Physical Organic. The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. [Link]

-

The Journal of Chemical Physics. Analysis of the NMR Spectrum of Pyridine. [Link]

-

ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. [Link]

-

ResearchGate. Mass spectral fragmentations of alkylpyridine N‐oxides. [Link]

-

University of Wisconsin-Madison. Notes on NMR Solvents. [Link]

-

Mesbah Energy. What are the solvents used in NMR? What is the Deuterated solvent?. (2020). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 138630, 2-tert-Butylpyridine. [Link]

-

National Center for Biotechnology Information. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. [Link]

-

National Center for Biotechnology Information. Polar Aprotic Modifiers for Chromatographic Separation and Back-Exchange Reduction for Protein Hydrogen/Deuterium Exchange Monitored by Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. [Link]

-

ACS Publications. Spectroscopic studies of isotopically substituted 2-pyridones. [Link]

-

National Institute of Standards and Technology. 2-tert-Butylpyridine. [Link]

-

ChemSynthesis. 2-tert-butylpyridine. [Link]

-

National Institute of Standards and Technology. 2-tert-Butylpyridine IR Spectrum. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). [Link]

-

Michigan State University Department of Chemistry. Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]

-

SpectraBase. 2,4-DI-tert-BUTYLPYRIDINE - Optional[13C NMR] - Chemical Shifts. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 19878, 4-tert-Butylpyridine. [Link]

-

YouTube. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. (2018). [Link]

-

SpectraBase. 2,6-Di-tert-butyl-4-methylpyridine - Optional[1H NMR] - Spectrum. [Link]

-

National Institute of Standards and Technology. 2-tert-Butylpyridine Gas phase ion energetics data. [Link]

-

LookChem. CAS No.3978-81-2,4-tert-Butylpyridine Suppliers,MSDS download. [Link]

Sources

- 1. 2-tert-Butylpyridine | C9H13N | CID 138630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Polar Aprotic Modifiers for Chromatographic Separation and Back-Exchange Reduction for Protein Hydrogen/Deuterium Exchange Monitored by Fourier Transform Ion Cyclotron Resonance Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-tert-Butylpyridine [webbook.nist.gov]

- 8. The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the Physicochemical Characterization of 2-Tert-butylpyridine-4-carbonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Tert-butylpyridine-4-carbonitrile is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Its unique structural combination of a bulky tert-butyl group and an electron-withdrawing nitrile moiety on the pyridine ring suggests potential applications as a scaffold in the design of novel therapeutic agents and functional materials. A thorough understanding of its fundamental physical properties, such as melting and boiling points, is a critical prerequisite for its synthesis, purification, formulation, and application.

Physicochemical Properties of this compound

A comprehensive search of scientific databases and supplier safety data sheets (SDS) did not yield experimentally determined melting and boiling points for this compound. This data gap underscores the importance of the experimental procedures detailed in the subsequent sections.

Data Summary Table:

| Physical Property | Experimental Value | Notes |

| Melting Point | Data not available | Expected to be a crystalline solid at room temperature. |

| Boiling Point | Data not available | The presence of polar functional groups suggests a relatively high boiling point. |

Experimental Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically depresses the melting point and broadens the melting range.[1] Therefore, an accurate melting point determination is a valuable indicator of compound purity.

Methodology: Capillary Melting Point Determination

This is the most common and reliable method for determining the melting point of a solid organic compound.[2]

Principle: A small, finely powdered sample of the solid is packed into a thin-walled capillary tube and heated in a controlled manner. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting point range.

Experimental Protocol:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

-

Press the open end of a capillary tube into the powdered sample. A small amount of solid will be forced into the tube.

-

Tap the sealed end of the capillary tube on a hard surface to pack the solid tightly into the bottom.[3] The packed sample height should be approximately 2-3 mm.

-

-

Apparatus Setup:

-

Utilize a calibrated digital melting point apparatus (e.g., Mel-Temp or similar).[4]

-

Insert the capillary tube containing the sample into the heating block of the apparatus.

-

-

Measurement:

-

For an unknown compound, it is advisable to first perform a rapid determination to find an approximate melting range. Heat the sample at a rate of 10-20 °C per minute.[3][4]

-

Allow the apparatus to cool sufficiently.

-

Prepare a new sample and heat to a temperature approximately 20 °C below the approximate melting point found in the rapid determination.

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[3]

-

Record the temperature at which the first drop of liquid appears (T1).

-

Continue heating slowly and record the temperature at which the last crystal melts (T2).

-

The melting point is reported as the range T1 - T2.[1]

-

Workflow for Melting Point Determination:

Caption: Workflow for Capillary Melting Point Determination.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[1][5] Similar to the melting point, the boiling point is a key physical constant used for identification and purity assessment.

Methodology: Micro Boiling Point Determination (Thiele Tube Method)

For small sample quantities, the micro boiling point determination using a Thiele tube is a highly effective and resource-efficient method.[6]

Principle: A small amount of the liquid is heated in a larger tube along with an inverted capillary tube. As the liquid heats, the air trapped in the capillary expands and exits. When the liquid's boiling point is reached, its vapor fills the capillary. Upon cooling, the vapor pressure drops, and the liquid is drawn into the capillary tube. The temperature at which this occurs is the boiling point.[7]

Experimental Protocol:

-

Sample Preparation:

-

Place a small amount (approximately 0.5 mL) of this compound into a small test tube or a fusion tube.

-

Take a capillary tube and seal one end using a Bunsen burner.

-

Place the sealed capillary tube, open end down, into the liquid in the test tube.

-

-

Apparatus Setup:

-

Attach the test tube to a thermometer using a rubber band or a small piece of tubing. The bottom of the test tube should be level with the thermometer bulb.

-

Clamp the thermometer and test tube assembly so that it is suspended in a Thiele tube filled with mineral oil. The sample should be below the oil level, and the open end of the test tube should be above the oil.[6]

-

-

Measurement:

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or a micro-burner.[5] The design of the Thiele tube ensures uniform heating of the oil via convection currents.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Continue gentle heating until a rapid and continuous stream of bubbles is observed. This indicates that the temperature is at or slightly above the boiling point.[6][8]

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[5][6] Record this temperature.

-

Workflow for Micro Boiling Point Determination:

Caption: Workflow for Micro Boiling Point Determination via Thiele Tube.

Safety and Handling Considerations

While specific toxicity data for this compound is not widely available, it is prudent to handle it with the care afforded to novel chemical entities. Based on the safety information for a related compound, 4-Tert-Butylpyridine-2-carbonitrile, the following precautions should be taken[9]:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Handling: Avoid direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

-

Disposal: Dispose of chemical waste in accordance with institutional and local regulations.

Conclusion

The determination of fundamental physical properties such as melting and boiling points is a cornerstone of chemical research and development. This guide provides robust, step-by-step protocols for the experimental determination of these values for this compound. By adhering to these methodologies, researchers can generate reliable and reproducible data, contributing to a more complete physicochemical profile of this promising compound and enabling its further investigation in drug discovery and materials science.

References

-

Determination of Melting Point. (n.d.). Wired Chemist. Retrieved from [Link]

-

Determination of Boiling Point (B.P). (n.d.). Vijay Nazare - Weebly. Retrieved from [Link]

-

Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. Retrieved from [Link]

-

Micro-boiling point measurement. (n.d.). University of Calgary. Retrieved from [Link]

-

Video: Boiling Points - Procedure. (2020, March 26). JoVE. Retrieved from [Link]

-

DETERMINATION OF BOILING POINTS. (n.d.). Retrieved from [Link]

-

Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

-

Determination of melting and boiling points. (n.d.). Retrieved from [Link]

-

Experiment 1 - Melting Points. (n.d.). St. John's University. Retrieved from [Link]

-

Video: Melting Point Determination of Solid Organic Compounds. (2017, February 22). JoVE. Retrieved from [Link]

-

2-tert-Butylpyridine. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. alnoor.edu.iq [alnoor.edu.iq]

- 2. Determination of Melting Point [wiredchemist.com]

- 3. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Video: Boiling Points - Procedure [jove.com]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. aksci.com [aksci.com]

The Solubility of 2-Tert-butylpyridine-4-carbonitrile in Organic Solvents: A Methodological Approach for Drug Development Professionals

An In-Depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from synthesis and purification to formulation and bioavailability. 2-Tert-butylpyridine-4-carbonitrile, a heterocyclic compound featuring a unique combination of a bulky nonpolar moiety and two polar functional groups, presents an interesting case for solubility analysis. This guide provides a comprehensive framework for researchers, chemists, and formulation scientists to understand, predict, and experimentally determine the solubility of this compound in various organic solvents. We will delve into the theoretical principles governing its dissolution, provide a detailed, field-proven protocol for equilibrium solubility determination, and discuss the interpretation of the resulting data.

Molecular Structure Analysis and Solubility Prediction

Understanding the molecular structure of this compound is paramount to predicting its solubility behavior. The molecule's architecture is a composite of distinct regions with differing polarities:

-

Pyridine Ring: A polar aromatic heterocycle. The nitrogen atom possesses a lone pair of electrons, making it a hydrogen bond acceptor and contributing to dipole-dipole interactions.

-

Nitrile Group (-C≡N): A strongly polar functional group with a significant dipole moment, capable of engaging in strong dipole-dipole interactions.

-

Tert-butyl Group (-C(CH₃)₃): A bulky, highly nonpolar (lipophilic) alkyl group that primarily interacts through weaker London dispersion forces.

This amphiphilic nature suggests a nuanced solubility profile. The widely applied principle of "like dissolves like" provides a foundational predictive tool.[1][2]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited. While the tert-butyl group will interact favorably with these solvents, the strong polar character of the pyridine and nitrile functionalities will hinder dissolution.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Tetrahydrofuran (THF)): These solvents are likely to be effective. Their ability to engage in dipole-dipole interactions will solvate the polar regions of the molecule effectively, while their organic nature can accommodate the nonpolar tert-butyl group.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): Alcohols like methanol and ethanol are predicted to be good solvents, as they can act as hydrogen bond donors to the pyridine nitrogen. However, the bulky tert-butyl group may disrupt the hydrogen-bonding network of highly structured solvents like water, potentially leading to lower aqueous solubility.[3]

Gold Standard Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

To move from prediction to quantification, a robust experimental method is essential. The saturation shake-flask method is the industry "gold standard" for determining equilibrium solubility due to its reliability and direct measurement of the thermodynamic equilibrium state.[4][5] The protocol outlined below is a self-validating system designed for accuracy and reproducibility.

Causality in Experimental Design:

The objective is to create a saturated solution where the rate of dissolution equals the rate of precipitation, achieving a stable thermodynamic equilibrium.[6] Each step is designed to ensure this state is reached and accurately measured. Using a sufficient excess of the solid compound ensures that the solvent becomes fully saturated.[4] Extended incubation with agitation allows the system to overcome kinetic barriers and reach true equilibrium, which for some compounds can take 24 to 72 hours.[7] Precise temperature control is critical as solubility is highly temperature-dependent.[5] Finally, meticulous phase separation is crucial to prevent solid particles from artificially inflating the measured concentration of the dissolved compound.[8]

Step-by-Step Experimental Workflow

-

Preparation:

-

Accurately weigh approximately 10-20 mg of solid this compound into several 2 mL glass vials. The exact mass should be recorded.

-

Add 1 mL of the selected organic solvent to each vial. This creates a slurry with a clear excess of solid material.

-

Prepare at least three replicate vials for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an incubator shaker or on a rotating wheel set to a constant temperature (e.g., 25 °C for room temperature solubility or 37 °C for physiological relevance).

-

Agitate the samples at a constant, moderate speed for a predetermined period, typically 24-48 hours. A preliminary time-to-equilibrium study can be conducted to confirm the minimum required duration.[7]

-

-

Phase Separation:

-